molecular formula C16H11N3OS B293045 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione

9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione

Cat. No. B293045
M. Wt: 293.3 g/mol
InChI Key: CWHSYSSDRUXETD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione, also known as MPPF, is a chemical compound that has been widely used in scientific research as a ligand for the serotonin 5-HT1A receptor. It is a potent and selective antagonist of this receptor, which makes it a valuable tool for investigating the role of 5-HT1A receptors in various physiological and pathological processes.

Mechanism of Action

9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione acts as a selective antagonist of the serotonin 5-HT1A receptor, which is a G protein-coupled receptor that is widely distributed in the central nervous system. By blocking the activation of this receptor, 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione can modulate the release of various neurotransmitters and thereby affect a wide range of physiological and pathological processes.
Biochemical and physiological effects:
9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione has been shown to have a wide range of biochemical and physiological effects, including the modulation of serotonin release, the regulation of pain perception, the modulation of gastrointestinal function, and the regulation of cardiovascular function. It has also been shown to have potential applications in the treatment of anxiety, depression, and other neuropsychiatric disorders.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione in lab experiments is its high selectivity and potency as a ligand for the serotonin 5-HT1A receptor. This makes it a valuable tool for investigating the role of this receptor in various physiological and pathological processes. However, one of the limitations of using 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione. One area of interest is the development of more selective and potent ligands for the serotonin 5-HT1A receptor, which could provide even more valuable tools for investigating the role of this receptor in various physiological and pathological processes. Another area of interest is the development of new therapeutic applications for 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione, such as in the treatment of neuropsychiatric disorders or in the modulation of pain perception and gastrointestinal function. Finally, there is also potential for the development of new imaging techniques that could be used to visualize the distribution and activity of the serotonin 5-HT1A receptor in vivo.

Synthesis Methods

9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione can be synthesized using a multi-step process that involves the reaction of several chemical intermediates. One of the most commonly used methods involves the condensation of 2-phenyl-3-hydroxypropionic acid with 2-amino-4-methylpyridine to form an intermediate compound, which is then further reacted with furo[3,2-d]pyrimidine-4(3H)-thione to yield 9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione.

Scientific Research Applications

9-methyl-7-phenylpyrido[3',2':4,5]furo[3,2-d]pyrimidine-4(3H)-thione has been extensively used in scientific research as a tool for investigating the role of serotonin 5-HT1A receptors in various physiological and pathological processes. It has been shown to have potential applications in the treatment of anxiety, depression, and other neuropsychiatric disorders, as well as in the modulation of pain perception and gastrointestinal function.

properties

Molecular Formula

C16H11N3OS

Molecular Weight

293.3 g/mol

IUPAC Name

13-methyl-11-phenyl-8-oxa-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),4,10,12-pentaene-6-thione

InChI

InChI=1S/C16H11N3OS/c1-9-7-11(10-5-3-2-4-6-10)19-15-12(9)13-14(20-15)16(21)18-8-17-13/h2-8H,1H3,(H,17,18,21)

InChI Key

CWHSYSSDRUXETD-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=S)N=CN3)C4=CC=CC=C4

Canonical SMILES

CC1=CC(=NC2=C1C3=C(O2)C(=S)N=CN3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.